(E)-N'-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide
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Overview
Description
(E)-N’-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indolinone core and a hydrazide linkage, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide typically involves the condensation of an appropriate indolinone derivative with a hydrazide. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures (e.g., 50-100°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the laboratory synthesis conditions to ensure high yield and purity. This might include:
Continuous flow reactors: To improve reaction efficiency and scalability.
Purification techniques: Such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Substitution: Particularly nucleophilic substitution reactions at the hydrazide moiety.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized indolinone derivative, while reduction could produce a fully reduced hydrazide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. The indolinone core could play a role in binding to specific molecular targets, while the hydrazide moiety might be involved in forming hydrogen bonds or other interactions.
Comparison with Similar Compounds
Similar Compounds
Indolinone derivatives: Compounds with similar indolinone cores.
Hydrazides: Other hydrazide-containing molecules.
Uniqueness
(E)-N’-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide is unique due to its specific combination of an indolinone core and a hydrazide linkage, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1-butyl-2-hydroxy-5-methoxyindol-3-yl)imino-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-4-5-12-25-18-11-10-16(28-3)13-17(18)21(22(25)27)24-23-20(26)14-29-19-9-7-6-8-15(19)2/h6-11,13,27H,4-5,12,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDSIPEUWDVRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)COC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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